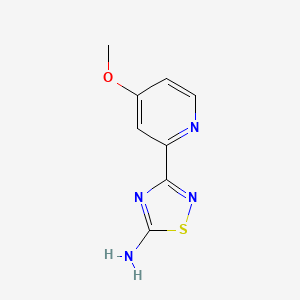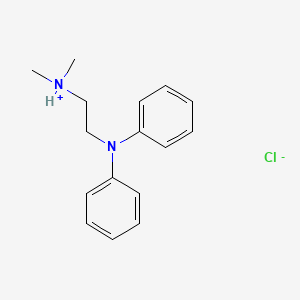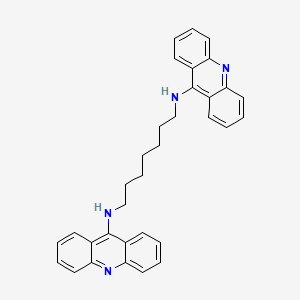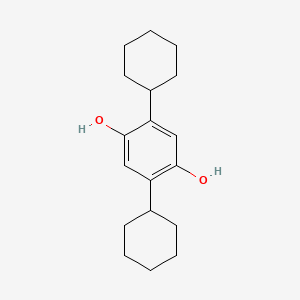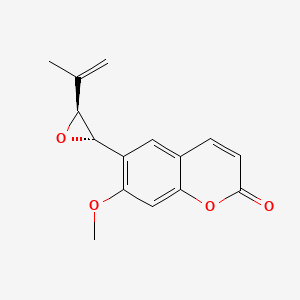
Thamnosmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thamnosmin is a naturally occurring furanocoumarin compound found in various plant species, particularly in the genus Thamnosma. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H14O4, and it has a molecular weight of 258.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thamnosmin can be synthesized through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thamnosmin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Thamnosmin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thamnosmin involves its interaction with various molecular targets and pathways. This compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
- Xanthotoxin
- Bergapten
- Psoralen
- Isopimpinellin
Thamnosmin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
23631-16-5 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(19-14)10-6-9-4-5-13(16)18-11(9)7-12(10)17-3/h4-7,14-15H,1H2,2-3H3/t14-,15-/m0/s1 |
Clave InChI |
OWHKEKWVODZGMR-GJZGRUSLSA-N |
SMILES isomérico |
CC(=C)[C@H]1[C@@H](O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
SMILES canónico |
CC(=C)C1C(O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


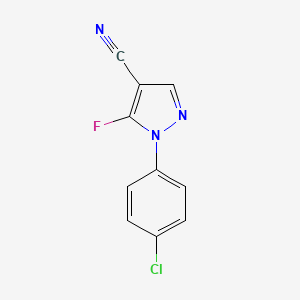
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
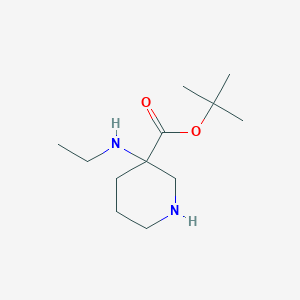
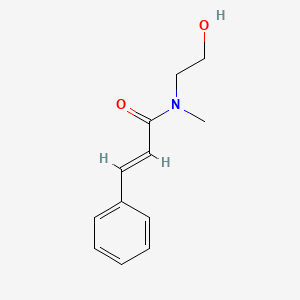
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
